![molecular formula C11H8N2O3 B14743234 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine CAS No. 836-54-4](/img/structure/B14743234.png)
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine is a heterocyclic compound that features both a furan ring and a pyridine ring. The presence of the nitro group on the furan ring and the ethenyl linkage to the pyridine ring makes this compound particularly interesting for various chemical and biological applications. The compound is known for its potential antimicrobial properties and is a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating to facilitate the reaction . The reaction conditions often require refluxing to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques to yield different derivatives.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[2-(5-aminofuran-2-yl)ethenyl]pyridine, while substitution reactions can introduce various functional groups onto the furan or pyridine rings .
Scientific Research Applications
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antimicrobial agent, particularly against drug-resistant bacteria.
Mechanism of Action
The mechanism of action of 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine involves its interaction with bacterial enzymes. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components. This leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitrofuran-2-yl)ethenyl]imidazole: Similar structure but with an imidazole ring instead of pyridine.
2-(5-Nitrofuran-2-yl)ethenyl]thiazole: Contains a thiazole ring, offering different chemical properties.
5-Nitrofuran-2-carbaldehyde: A precursor in the synthesis of various nitrofuran derivatives.
Uniqueness
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine is unique due to its combination of a nitrofuran moiety with a pyridine ring, which imparts specific chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for further research and development .
Properties
CAS No. |
836-54-4 |
|---|---|
Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-[2-(5-nitrofuran-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)11-7-6-10(16-11)5-4-9-3-1-2-8-12-9/h1-8H |
InChI Key |
UOTSAQPFDWQWME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


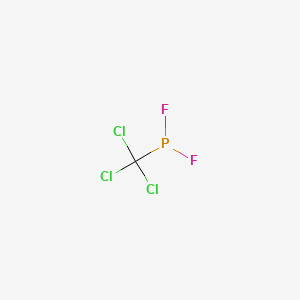
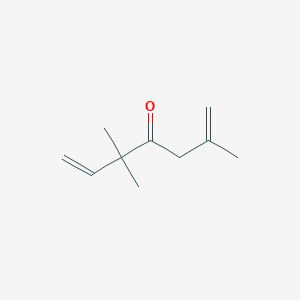
![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
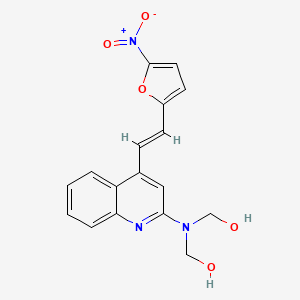


![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)
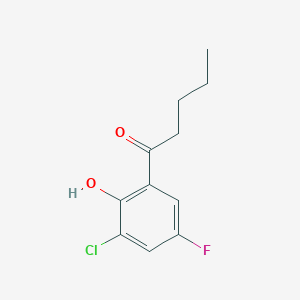
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
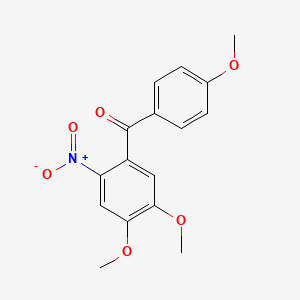
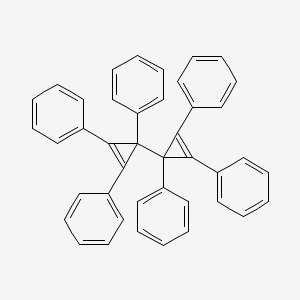

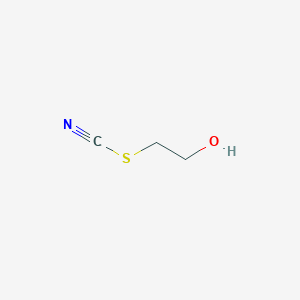
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
